Neocarzilin A

Description

Structure

2D Structure

3D Structure

Properties

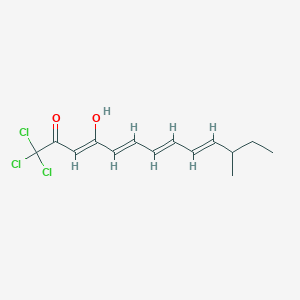

Molecular Formula |

C14H17Cl3O2 |

|---|---|

Molecular Weight |

323.6 g/mol |

IUPAC Name |

(3Z,5E,7E,9E)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one |

InChI |

InChI=1S/C14H17Cl3O2/c1-3-11(2)8-6-4-5-7-9-12(18)10-13(19)14(15,16)17/h4-11,18H,3H2,1-2H3/b5-4+,8-6+,9-7+,12-10- |

InChI Key |

XOJPDOWNAJBCPS-SXSRSLQCSA-N |

Isomeric SMILES |

CCC(C)/C=C/C=C/C=C/C(=C/C(=O)C(Cl)(Cl)Cl)/O |

Canonical SMILES |

CCC(C)C=CC=CC=CC(=CC(=O)C(Cl)(Cl)Cl)O |

Synonyms |

neocarzilin A |

Origin of Product |

United States |

Foundational & Exploratory

Neocarzinostatin A discovery and isolation from Streptomyces carzinostaticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocarzinostatin (NCS), a potent antitumor antibiotic, represents a significant discovery in the field of natural product chemistry and oncology. This technical guide provides an in-depth overview of the discovery and isolation of Neocarzinostatin A from the bacterium Streptomyces carzinostaticus. It details the fermentation process, a comprehensive multi-step purification protocol, and methods for the crystallization of this complex chromoprotein. This document synthesizes information from seminal scientific publications to offer detailed experimental protocols, quantitative data on purification, and visual representations of the workflows and biosynthetic logic.

Discovery of Neocarzinostatin A

In the late 1950s, scientists at Tohoku University in Japan were screening soil bacteria for antitumor compounds. This led to the discovery of a substance from Streptomyces carzinostaticus that showed promising activity against experimental tumors. Initially named carzinostatin, this substance was later found to be a complex of multiple components. Further investigation of different strains of the bacterium, specifically Streptomyces carzinostaticus var. F-41, led to the isolation of a more potent, single-entity antitumor agent. This newly discovered molecule was named Neocarzinostatin.[1] It is a chromoprotein, consisting of a protein component (apo-neocarzinostatin) and a non-protein chromophore which is responsible for its potent DNA-damaging antitumor activity.

Fermentation of Streptomyces carzinostaticus

The production of Neocarzinostatin A is achieved through the submerged fermentation of Streptomyces carzinostaticus. While specific media compositions can vary to optimize yield, a typical process involves the growth of the bacterium in a nutrient-rich medium under controlled conditions.

Culture Conditions

General culture conditions for Streptomyces carzinostaticus involve incubation at 26°C for 4-6 days on a suitable agar medium for initial growth. For liquid fermentation and production of Neocarzinostatin, a sterile liquid medium is inoculated with a seed culture of the bacterium. The fermentation is carried out in large-scale bioreactors where parameters such as temperature, pH, aeration, and agitation are carefully controlled to ensure optimal growth and secondary metabolite production. Industrial production of secondary metabolites by Streptomyces is typically performed in large-scale bioreactors via liquid submerged cultures.

Fermentation Medium

While the exact composition of industrial fermentation media is often proprietary, a typical laboratory-scale medium for Streptomyces species includes a carbon source, a nitrogen source, and various mineral salts.

Table 1: Example Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glucose | 20 | Carbon Source |

| Soybean Meal | 10 | Nitrogen Source |

| Yeast Extract | 5 | Nitrogen and Growth Factor Source |

| NaCl | 5 | Osmotic Balance |

| K2HPO4 | 1 | Buffering Agent and Phosphorus Source |

| MgSO4·7H2O | 0.5 | Mineral Source |

| CaCO3 | 2 | pH Stabilization |

Isolation and Purification of Neocarzinostatin A

The isolation and purification of Neocarzinostatin A from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. A notable method involves a three-step column chromatography process to achieve a high degree of purity.

Experimental Protocols

Step 1: Extraction and Concentration

-

Cell Removal: The fermentation broth is centrifuged at a high speed to pellet the Streptomyces carzinostaticus cells. The supernatant, containing the secreted Neocarzinostatin A, is collected.

-

Ammonium Sulfate Precipitation: The proteinaceous Neocarzinostatin A is precipitated from the clarified supernatant by the gradual addition of solid ammonium sulfate to a final saturation of 60-80%. The mixture is stirred for several hours at 4°C.

-

Collection of Precipitate: The precipitate is collected by centrifugation and redissolved in a minimal volume of a suitable buffer, such as 0.01 M acetic acid.

-

Dialysis: The redissolved precipitate is dialyzed extensively against the same buffer to remove excess ammonium sulfate. This dialyzed solution is referred to as the crude extract.

Step 2: DEAE-Cellulose Chromatography (Anion Exchange)

-

Column Preparation: A DEAE-cellulose column is equilibrated with the starting buffer (e.g., 0.01 M acetic acid, pH 4.5).

-

Sample Loading: The crude extract is loaded onto the equilibrated column.

-

Elution: The column is washed with the starting buffer to remove unbound impurities. A linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the starting buffer) is then applied to elute the bound proteins.

-

Fraction Collection and Analysis: Fractions are collected and assayed for antitumor activity. The active fractions are pooled.

Step 3: CM-Cellulose Chromatography (Cation Exchange)

-

Buffer Exchange: The pooled active fractions from the DEAE-cellulose chromatography are dialyzed against a new starting buffer suitable for cation exchange (e.g., 0.01 M sodium phosphate, pH 6.5).

-

Column Preparation: A CM-cellulose column is equilibrated with the cation exchange starting buffer.

-

Sample Loading and Elution: The dialyzed sample is loaded onto the column, and a similar salt gradient elution is performed as in the previous step.

-

Fraction Collection and Analysis: Active fractions are again collected and pooled.

Step 4: Gel Filtration Chromatography (Size Exclusion)

-

Column Preparation: A Sephadex G-75 column is equilibrated with a suitable buffer (e.g., 0.05 M ammonium acetate).

-

Sample Loading and Elution: The pooled fractions from the CM-cellulose step are concentrated and loaded onto the gel filtration column. The proteins are eluted isocratically with the equilibration buffer.

-

Fraction Collection and Analysis: Fractions corresponding to the molecular weight of Neocarzinostatin A (approximately 11.7 kDa) are collected.

Data Presentation

The following table summarizes the purification of Neocarzinostatin A. The values are representative based on published purification schemes, which report a significant increase in specific activity. For instance, one purification method described a 40-fold increase in activity in inhibiting the growth of Sarcina lutea and a 2-fold increase in activity against CCRF-CEM human leukemia cells.

Table 2: Purification of Neocarzinostatin A

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 1000 | 100,000 | 100 | 100 | 1 |

| DEAE-Cellulose | 200 | 80,000 | 400 | 80 | 4 |

| CM-Cellulose | 50 | 60,000 | 1200 | 60 | 12 |

| Sephadex G-75 | 10 | 40,000 | 4000 | 40 | 40 |

Note: The values in this table are illustrative and intended to demonstrate the expected trend during purification.

Crystallization of Neocarzinostatin A

Crystallization is a crucial step for the structural elucidation of Neocarzinostatin A. The three-dimensional structure of apo-neocarzinostatin has been determined by X-ray diffraction at high resolution.

Experimental Protocol

-

Protein Concentration: The purified Neocarzinostatin A solution is concentrated to a final concentration of 10-20 mg/mL.

-

Crystallization Method: The hanging drop vapor diffusion method is commonly used. A small drop (1-2 µL) of the concentrated protein solution is mixed with an equal volume of a reservoir solution containing a precipitant.

-

Reservoir Solution: A typical reservoir solution may contain 1.5-2.0 M ammonium sulfate, 0.1 M sodium acetate buffer at pH 4.5, and 5-10% (v/v) 2-propanol.

-

Incubation: The crystallization plates are incubated at a constant temperature, typically 4°C or 18°C.

-

Crystal Growth: Crystals usually appear within a few days to a week.

Visualizations

Neocarzinostatin A Biosynthesis Logic

The biosynthesis of the Neocarzinostatin chromophore is a complex process involving multiple gene products. The biosynthetic gene cluster from Streptomyces carzinostaticus has been identified and characterized, revealing the involvement of two iterative type I polyketide synthases.[2] The overall logic involves the convergent assembly of three main building blocks: a deoxysugar moiety, a naphthoic acid moiety, and an enediyne core.

References

An In-depth Technical Guide to the Neocarzinostatin Apoprotein and Chromophore Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocarzinostatin (NCS) is a potent antitumor chromoprotein antibiotic produced by Streptomyces carzinostaticus. It is a complex composed of a 113-amino acid apoprotein (apo-NCS) that non-covalently binds a highly unstable enediyne chromophore (NCS-chr)[1]. The apoprotein serves to protect the labile chromophore and deliver it to its target, cellular DNA[1]. The remarkable DNA-damaging capabilities of the chromophore have made Neocarzinostatin a subject of intense research in the fields of chemistry, biology, and medicine, with potential applications in cancer therapy[1][2]. This technical guide provides a comprehensive overview of the structure of the Neocarzinostatin apoprotein and chromophore, details of their interaction, and the methodologies used for their characterization.

Structural Architecture of the Neocarzinostatin Holoprotein

The holoprotein, the complex of the apoprotein and the chromophore, possesses a compact, globular structure. The apoprotein enfolds the chromophore, sequestering it from the aqueous environment and thereby preventing its degradation[3].

Neocarzinostatin Apoprotein (apo-NCS)

The apoprotein of Neocarzinostatin is a single-chain polypeptide consisting of 113 amino acids[4]. Its three-dimensional structure has been elucidated by both X-ray crystallography and NMR spectroscopy, revealing a seven-stranded antiparallel β-barrel structure, which is a variation of the immunoglobulin fold[5][6][7]. This β-sandwich is composed of two β-sheets, one with three strands and the other with four, creating a deep cleft where the chromophore binds[5][6]. The structure is further stabilized by two disulfide bridges[8].

Table 1: Crystallographic Data for Apo-neocarzinostatin (PDB ID: 1NOA) [5][9]

| Parameter | Value |

| Resolution | 1.50 Å |

| R-Value Work | 0.170 |

| R-Value Free | Not provided |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c) | 27.20 Å, 34.10 Å, 101.70 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

Neocarzinostatin Chromophore (NCS-chr)

The Neocarzinostatin chromophore is a complex molecule with the chemical formula C35H33NO12. It is characterized by a highly strained nine-membered enediyne ring system, a naphthoate group, a galactoseamine sugar moiety, and a cyclic carbonate[2]. The enediyne core is responsible for the potent DNA-damaging activity of Neocarzinostatin[2].

Table 2: General Physicochemical Properties of Neocarzinostatin Chromophore

| Property | Value |

| Molecular Formula | C35H33NO12 |

| Molecular Weight | 659.6 g/mol |

| PubChem CID | 447545 |

Note: Detailed bond lengths and angles for the chromophore are best obtained by analyzing the crystallographic information file (CIF) from the Protein Data Bank (PDB ID: 1NCO).

Apoprotein-Chromophore Interaction

The interaction between the apoprotein and the chromophore is non-covalent and characterized by a high binding affinity, with a dissociation constant (Kd) in the nanomolar range. This tight binding is crucial for the stability of the chromophore[10]. The chromophore is deeply buried within the binding cleft of the apoprotein, shielded from the solvent[3].

The binding is predominantly hydrophobic in nature, with key contributions from several aromatic and aliphatic amino acid residues lining the binding pocket[5][6].

Table 3: Key Amino Acid Residues in the Chromophore Binding Pocket of Apo-NCS [5][6][11]

| Residue | Location | Type of Interaction |

| Phe52 | β-sheet | π-π stacking with the naphthoate ring |

| Phe78 | β-sheet | π-π stacking with the naphthoate ring |

| Trp39 | Loop | Hydrophobic interaction |

| Leu45 | β-sheet | Hydrophobic interaction |

| Cys37-Cys47 | Disulfide bridge | Steric constraint on the binding cleft |

Visualization of Apoprotein-Chromophore Interaction

The following diagram illustrates the key residues of the apoprotein that form the binding pocket for the chromophore.

Caption: Key amino acid residues of the apoprotein interacting with the chromophore.

Mechanism of Action: DNA Damage

The biological activity of Neocarzinostatin stems from the ability of its chromophore to induce sequence-specific cleavage of DNA[12]. The process is initiated by the release of the chromophore from the apoprotein and its subsequent intercalation into the minor groove of DNA, primarily at thymidine-rich sequences[3][13].

Activation of the chromophore is triggered by the nucleophilic attack of a thiol-containing molecule, such as glutathione, which is abundant in the cellular environment[12][13]. This leads to a cascade of reactions, including a Bergman cyclization of the enediyne core, which generates highly reactive diradical species[2]. These radicals then abstract hydrogen atoms from the deoxyribose backbone of DNA, ultimately leading to single- and double-strand breaks[12][13][14][15].

Signaling Pathway of Neocarzinostatin-Induced DNA Damage

The following diagram outlines the key steps in the mechanism of DNA damage by the Neocarzinostatin chromophore.

Caption: Pathway of Neocarzinostatin-induced DNA damage.

Experimental Protocols

The structural and functional characterization of Neocarzinostatin has relied on a combination of biochemical and biophysical techniques.

Purification of Neocarzinostatin and Chromophore Extraction

A rapid purification method for Neocarzinostatin from crude extracts involves Fast Protein Liquid Chromatography (FPLC) using a Mono Q anion exchange column[16][17].

Protocol Outline:

-

Crude Extract Preparation: Culture filtrates of Streptomyces carzinostaticus are centrifuged and filtered to obtain a crude extract.

-

Anion Exchange Chromatography: The crude extract is loaded onto a Mono Q anion exchange column.

-

Elution: A salt gradient (e.g., NaCl) is used to elute the bound proteins. Neocarzinostatin typically elutes at a specific salt concentration.

-

Purity Analysis: The purity of the collected fractions is assessed by SDS-PAGE.

The chromophore can be extracted from the purified holoprotein using methanol[18][16].

Protocol Outline:

-

Extraction: Purified Neocarzinostatin is treated with methanol to dissociate the chromophore from the apoprotein.

-

Separation: The apoprotein is precipitated and removed by centrifugation.

-

HPLC Purification: The methanol-soluble fraction containing the chromophore is further purified by reverse-phase High-Performance Liquid Chromatography (HPLC)[16]. A C18 column is commonly used with a mobile phase gradient of acetonitrile in water. Detection is typically performed by monitoring absorbance at specific wavelengths (e.g., 340 nm).

Structural Determination Methodologies

X-ray crystallography has been instrumental in determining the high-resolution three-dimensional structure of both the apo- and holo-neocarzinostatin[1][5].

Experimental Workflow:

Caption: Workflow for X-ray crystallographic structure determination.

Crystallization Conditions for Neocarzinostatin: Crystals of apo-neocarzinostatin (PDB ID: 1NOA) were grown using the hanging drop vapor diffusion method. While specific conditions can vary, typical precipitants include polyethylene glycol (PEG) and salts at a controlled pH and temperature[19][20][21].

NMR spectroscopy has been used to determine the solution structure of apo-NCS and to study the dynamics of the apoprotein-chromophore interaction[7][22][23].

Experimental Workflow:

Caption: Workflow for NMR-based structure determination.

For apo-NCS, 2D and 3D NMR experiments such as COSY, TOCSY, and NOESY are employed to assign proton resonances and determine through-bond and through-space connectivities[22].

Quantitative Data Summary

Table 4: Binding Affinities

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| Apo-NCS and NCS-chr | Fluorescence Polarization | ~10⁻¹⁰ M | [11] |

| Apo-NCS Mutants and Ethidium Bromide | Fluorescence Polarization | 1.3 - 9.7 µM | [24] |

Conclusion

The Neocarzinostatin apoprotein and its associated chromophore represent a fascinating and complex molecular system. The intricate architecture of the apoprotein provides a stable carrier for the highly reactive enediyne chromophore, enabling its delivery to DNA, where it exerts its potent cytotoxic effects. A thorough understanding of the structural details, the nature of the apoprotein-chromophore interaction, and the mechanism of DNA damage is crucial for the rational design and development of novel anticancer therapeutics based on the Neocarzinostatin scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Crystal structure of neocarzinostatin, an antitumor protein-chromophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neocarzinostatin - Wikipedia [en.wikipedia.org]

- 3. Effect of neocarzinostatin-induced strand scission on the template activity of DNA for DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The amino acid sequence of neocarzinostatin apoprotein deduced from the base sequence of the gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Crystal structure of apo-neocarzinostatin at 0.15-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solution NMR structure investigation for releasing mechanism of neocarzinostatin chromophore from the holoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. wwPDB: pdb_00001noa [wwpdb.org]

- 10. Stabilization of neocarzinostatin nonprotein chromophore activity by interaction with apoprotein and with HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Single-strand nicking of DNA in vitro by neocarzinostatin and its possible relationship to the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mechanism of the neocarzinostatin-induced cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neocarzinostatin chromophore: purification of the major active form and characterization of its spectral and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation and fast purification of neocarzinostatin by FPLC-ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roles of chromophore and apo-protein in neocarzinostatin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Two- and three-dimensional proton NMR studies of apo-neocarzinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sequential 1H NMR assignments and secondary structure of aponeocarzinostatin in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Preparation of neocarzinostatin apoprotein mutants and the randomized library on the chromophore-binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Neocarzinostatin A on DNA

An In-Depth Technical Guide to the Mechanism of Action of Neocarzinostatin A on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocarzinostatin (NCS) is a potent chromoprotein antitumor antibiotic that exerts its cytotoxic effects through sequence-specific damage to DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Neocarzinostatin A, with a focus on its interaction with DNA. We delve into the intricate process of chromophore activation, DNA binding and intercalation, the generation of a highly reactive diradical species, and the subsequent chemical reactions leading to both single- and double-strand DNA scission. This document also outlines detailed experimental protocols for key assays used to study these processes and presents quantitative data in a structured format for ease of comparison.

Introduction

Neocarzinostatin, produced by Streptomyces carzinostaticus, is a member of the enediyne class of natural products, renowned for their potent DNA-damaging capabilities.[1] The NCS complex consists of a non-covalently bound apoprotein (apo-NCS) and a highly unstable chromophore (NCS-Chrom).[1] The apoprotein serves to protect the labile chromophore and facilitate its delivery to the target DNA.[1][2] The chromophore is the pharmacologically active component responsible for DNA cleavage.[3] Understanding the precise mechanism of action of NCS is crucial for its development as a chemotherapeutic agent and for the design of novel DNA-targeting drugs.

The Dual Role of Neocarzinostatin Components

The biological activity of Neocarzinostatin is a result of the synergistic action of its two components: the apoprotein and the chromophore.

-

Apoprotein (apo-NCS): This 113-amino acid protein acts as a carrier and stabilizer for the chemically reactive chromophore.[1] By forming a tight complex with the chromophore (dissociation constant, Kd ~ 10⁻¹⁰ M), the apoprotein protects it from degradation in the aqueous environment and prevents its premature activation.[1][2] The apoprotein itself does not possess DNA-damaging activity.[3] There is evidence suggesting that the binding of the chromophore may induce a conformational change in the apoprotein, which is potentially required for efficient cellular internalization.[4]

-

Chromophore (NCS-Chrom): This non-protein component is an enediyne molecule and the ultimate DNA-damaging agent.[1][5] It is extremely unstable on its own but possesses the full DNA strand-breaking activity of the holoantibiotic.[3]

Mechanism of DNA Damage

The mechanism of Neocarzinostatin-induced DNA damage is a multi-step process involving delivery, activation, and chemical reaction with the DNA backbone.

Cellular Uptake and Chromophore Release

The holo-NCS complex is internalized by cells, although the precise mechanism of uptake is not fully elucidated.[6][7] Once inside the cell, the chromophore is released from the apoprotein, a critical step for its subsequent interaction with DNA.[8]

DNA Intercalation and Binding

The released NCS-Chrom binds to DNA primarily through intercalation of its naphthalene-like moiety into the DNA minor groove.[5][9][10] This binding is a prerequisite for the subsequent chemical reactions.[11] Spectrophotometric and fluorescence studies have characterized this interaction.[8][12] The chromophore exhibits a preference for DNA regions rich in adenine and thymine.[8]

Activation of the Chromophore

The activation of the NCS-Chrom is a critical step that transforms the relatively stable molecule into a highly reactive DNA-cleaving species. This activation is dependent on the presence of cellular thiols, such as glutathione or 2-mercaptoethanol.[11][12][13]

The activation process involves a thiol-induced electronic rearrangement of the enediyne core of the chromophore.[11] This leads to the opening of an epoxide ring and facilitates a Bergman cyclization, resulting in the formation of a highly reactive p-benzyne diradical species.[1] This diradical is responsible for the subsequent DNA damage. The rate of activation is influenced by the basicity and nucleophilicity of the activating thiol.[11]

DNA Strand Scission

The generated diradical species is a potent hydrogen abstracting agent. It abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA, initiating a cascade of reactions that culminates in strand cleavage.[5][14]

-

Single-Strand Breaks (SSBs): NCS primarily induces single-strand breaks in DNA.[13][15] The diradical abstracts a hydrogen atom, most commonly from the C-5' position of a deoxyribose sugar, particularly at thymidylate and adenylate residues.[5][11] This generates a carbon-centered radical on the DNA, which, in the presence of molecular oxygen, can form a peroxyl radical derivative.[5] This intermediate ultimately leads to a strand break, often leaving a nucleoside 5'-aldehyde at the 5'-end.[5] Single-strand breaks are produced with a frequency of about 10 to 15 times that of double-strand breaks.[16]

-

Double-Strand Breaks (DSBs): Although less frequent, NCS can also induce double-strand breaks.[1][17] These are thought to arise from two independent single-strand breaks occurring in close proximity on opposite strands of the DNA.[1] The formation of double-strand breaks is sequence-specific, occurring predominantly at GT steps, particularly within AGT•ACT trinucleotide sequences.[1][15] The generation of double-strand breaks is also significantly influenced by the nature of the activating thiol, with glutathione being more effective than 2-mercaptoethanol in producing these lesions.[1]

Formation of DNA Adducts

In addition to strand scission, the activated chromophore can form covalent adducts with the DNA.[18] These adducts can arise from the reaction of the carbon-centered radical on the DNA with the bound drug molecule, particularly under anaerobic conditions.[5] One of the predominant adducts involves a covalent linkage to the oxidized C-5' of deoxyribose.[18][19]

Cellular Response to Neocarzinostatin-Induced DNA Damage

The DNA damage induced by NCS triggers a cellular response aimed at repairing the lesions. This response involves the activation of DNA damage response (DDR) pathways. Studies have shown that NCS treatment leads to the upregulation and phosphorylation of histone H2AX, an early event in the DDR cascade.[20] This, in turn, can induce the generation of reactive oxygen species (ROS) through the Nox1/Rac1 pathway, contributing to subsequent cell death.[20] Cells deficient in DNA repair pathways, such as those with mutations in genes involved in repairing X-ray-induced DNA breaks, exhibit increased sensitivity to NCS.[16][17] The cytotoxic effects of NCS are also linked to the induction of apoptosis.[13]

Quantitative Data

The following tables summarize key quantitative parameters related to the mechanism of action of Neocarzinostatin.

| Parameter | Value | Reference |

| Binding Affinity | ||

| Dissociation Constant (Kd) of NCS-Chrom to DNA | ~ 5 µM | [12] |

| Activation Kinetics | ||

| First-order rate constant of activation (in the presence of DNA) | 0.013 s⁻¹ | [11] |

| Half-life of activation | 52 s | [11] |

| DNA Cleavage | ||

| Ratio of Single-Strand Breaks to Double-Strand Breaks | ~10-15 : 1 | [16] |

| Cellular Effects | ||

| IC₅₀ in C6 glioma cells (72 hours) | 493.64 nM | [13] |

| IC₅₀ in U87MG glioma cells (72 hours) | 462.96 nM | [13] |

Table 1: Quantitative Parameters of Neocarzinostatin Action

| Thiol Activator | Relative Efficiency in Double-Strand Break Formation | Reference |

| Glutathione | High | [1] |

| 2-Mercaptoethanol | Low (7-fold less than Glutathione) | [1] |

Table 2: Influence of Thiol Activator on Double-Strand Break Formation

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of Neocarzinostatin.

Gel Electrophoresis for DNA Cleavage Analysis

This method is used to visualize and quantify single- and double-strand breaks in DNA.

-

Principle: DNA fragments of different sizes are separated by electrophoresis through an agarose gel matrix. The extent of DNA cleavage is determined by the appearance of smaller DNA fragments.

-

Methodology:

-

Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of Neocarzinostatin chromophore in a suitable buffer.

-

Activation: Initiate the reaction by adding a thiol activator (e.g., 2-mercaptoethanol or glutathione) to the desired final concentration.

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).

-

Quenching: Stop the reaction by adding a chelating agent like EDTA or by heat inactivation.

-

Sample Preparation: Mix the reaction products with a gel loading dye.

-

Electrophoresis:

-

For Double-Strand Breaks: Load the samples onto a neutral agarose gel (e.g., 1% agarose in TAE or TBE buffer) containing a DNA stain like ethidium bromide.[19][21][22] Run the gel at a constant voltage.[22]

-

For Single-Strand Breaks: Load the samples onto an alkaline agarose gel (e.g., in a buffer containing NaOH and EDTA).[19][21] After electrophoresis, neutralize the gel and then stain with a DNA intercalating dye.[19][21]

-

-

Visualization and Quantification: Visualize the DNA bands under UV light. The different forms of plasmid DNA (supercoiled, relaxed circular, and linear) will migrate differently. Quantify the amount of each form using densitometry to determine the extent of single- and double-strand breaks.[19][21]

-

HPLC Analysis of DNA Adducts

High-Performance Liquid Chromatography (HPLC) is employed to separate and identify NCS-DNA adducts.

-

Principle: DNA is treated with NCS, enzymatically digested to nucleosides, and the resulting mixture is separated by HPLC. Adducts are identified by their retention times and can be further characterized by mass spectrometry.

-

Methodology:

-

DNA Treatment: Incubate DNA with NCS chromophore and a thiol activator.

-

DNA Isolation and Digestion: Isolate the NCS-treated DNA and enzymatically hydrolyze it to its constituent 2'-deoxyribonucleosides using enzymes like DNase I, nuclease P1, and alkaline phosphatase.[23]

-

³²P-Post-labelling (Optional but increases sensitivity): Treat the digested nucleosides with [γ-³²P]ATP and T4 polynucleotide kinase to label the adducts.[24]

-

HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).[24][25] Elute the nucleosides and adducts using a gradient of solvents (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).[25]

-

Detection: Monitor the eluate using a UV detector (at a wavelength like 260 nm for nucleosides) and, if ³²P-labelling was used, an online radioactivity detector.[24][25]

-

Analysis: Compare the retention times of the peaks to those of known standards to identify the unmodified nucleosides and potential adducts.[25] Fractions can be collected for further analysis by mass spectrometry.[23]

-

DNA Footprinting

This technique is used to identify the specific DNA sequences where NCS binds and cleaves.

-

Principle: A DNA fragment labeled at one end is treated with a DNA cleaving agent. The resulting fragments are separated by gel electrophoresis. Regions where a protein or drug binds and protects the DNA from cleavage will appear as a "footprint" (a gap in the ladder of fragments).

-

Methodology:

-

DNA Preparation: Prepare a DNA fragment of interest and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.[2][26][27]

-

Binding Reaction: Incubate the end-labeled DNA with the NCS chromophore.

-

Cleavage Reaction: Initiate DNA cleavage by adding a thiol activator. The cleavage reaction should be performed under conditions that result in, on average, one cleavage event per DNA molecule.[26]

-

Control Reaction: Perform a parallel reaction without the NCS chromophore but with a generic DNA cleaving agent like DNase I to generate a complete ladder of fragments.[2][28]

-

Sample Preparation: Denature the DNA fragments by heating in a formamide-containing loading buffer.[26]

-

Electrophoresis: Separate the denatured DNA fragments on a high-resolution denaturing polyacrylamide gel.[2][26][27]

-

Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

Analysis: Compare the cleavage pattern of the NCS-treated sample to the control ladder. The regions where NCS preferentially cleaves will show enhanced bands, while protected regions would theoretically show reduced cleavage, though for a cleaving agent like NCS, the focus is on identifying the specific sites of cleavage.

-

Visualizations

The following diagrams illustrate the key processes in the mechanism of action of Neocarzinostatin.

Figure 1: Overall mechanism of Neocarzinostatin action.

Figure 2: Workflow for DNA cleavage analysis.

Figure 3: DNA damage response pathway.

Conclusion

Neocarzinostatin A employs a sophisticated and highly efficient mechanism to induce DNA damage, making it a subject of intense research in the field of anticancer drug development. Its unique mode of action, involving a protective apoprotein, a potent enediyne chromophore, and a thiol-dependent activation leading to a reactive diradical species, provides a powerful platform for targeting DNA. A thorough understanding of its mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is essential for optimizing its therapeutic potential and for the rational design of next-generation DNA-cleaving agents.

References

- 1. Sequence-specific double-strand breakage of DNA by neocarzinostatin involves different chemical mechanisms within a staggered cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA footprinting - Wikipedia [en.wikipedia.org]

- 3. Neocarzinostatin, Aptamer Conjugates for Targeting EpCAM-positive Tumor Cells | Anticancer Research [ar.iiarjournals.org]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Neocarzinostatin-induced DNA base release accompanied by staggered oxidative cleavage of the complementary strand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subcellular action of Neocarzinostatin. Intracellular incorporation, DNA breakdown and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Binding of the nonprotein chromophore of neocarzinostatin to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of the neocarzinostatin-induced cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gel Electrophoresis Assays for Analyzing DNA Double-Strand Breaks in Saccharomyces cerevisiae at Various Spatial Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of thiol structure on neocarzinostatin activation and expression of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neocarzinostatin chromophore binds to deoxyribonucleic acid by intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single-strand nicking of DNA in vitro by neocarzinostatin and its possible relationship to the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of DNA strand breakage in vitro by the antitumor protein neocarzinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neocarzinostatin-mediated DNA damage and repair in wild-type and repair-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 19. cris.huji.ac.il [cris.huji.ac.il]

- 20. researchgate.net [researchgate.net]

- 21. Quantitation of single- and double-strand DNA breaks in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. addgene.org [addgene.org]

- 23. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Accelerated (32)P-HPLC for bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. mybiosource.com [mybiosource.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. DNase I Footprinting - Creative BioMart [creativebiomart.net]

An In-Depth Technical Guide to the Biosynthesis of Neocarzinostatin A Chromophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocarzinostatin (NCS) is a potent antitumor antibiotic produced by Streptomyces carzinostaticus. It is a chromoprotein composed of a 113-amino acid apoprotein (apo-NCS) and a non-covalently bound chromophore (NCS-chr), the latter being responsible for its remarkable DNA-damaging activity. The intricate and highly reactive nine-membered enediyne core of the chromophore allows it to intercalate into DNA and, upon activation, generate a diradical species that causes double-stranded DNA breaks, leading to cell death. Understanding the biosynthetic pathway of this complex natural product is crucial for harnessing its therapeutic potential and for the development of novel enediyne-based anticancer drugs through biosynthetic engineering.

This technical guide provides a comprehensive overview of the biosynthesis of the Neocarzinostatin A chromophore, detailing the enzymatic steps, the genetic machinery, and the experimental methodologies used to elucidate this complex pathway.

The Convergent Biosynthetic Pathway

The biosynthesis of the NCS chromophore is a convergent process, assembling three distinct moieties that are synthesized by separate pathways before their final ligation:

-

The Deoxyaminosugar Moiety: A unique 2,6-dideoxy-2-(methylamino)galactose sugar.

-

The Naphthoic Acid Moiety: A 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid unit that plays a crucial role in the chromophore's interaction with the apoprotein and DNA.

-

The Enediyne Core: The highly reactive nine-membered ring responsible for the molecule's cytotoxicity.

The genes responsible for the entire biosynthetic pathway are clustered together in the Streptomyces carzinostaticus genome. This biosynthetic gene cluster (BGC) contains all the necessary enzymes, including two remarkable iterative type I polyketide synthases (PKSs).

Biosynthesis of the Deoxyaminosugar Moiety

The synthesis of the deoxyaminosugar moiety is initiated from D-mannose-1-phosphate. A dedicated set of enzymes encoded by the ncsC gene cluster (from ncsC to ncsC6) catalyzes a series of transformations to produce the final activated deoxysugar nucleotide, which is then ready for attachment to the enediyne core.

Biosynthesis of the Naphthoic Acid Moiety

The naphthoic acid component is synthesized by a dedicated iterative type I PKS, NcsB, along with a suite of tailoring enzymes. The pathway proceeds as follows:

-

Polyketide Chain Assembly: NcsB, an iterative type I PKS, utilizes acetyl-CoA and malonyl-CoA to construct the polyketide backbone of the naphthoic acid.

-

Hydroxylation and Methylation: The initial naphthoic acid scaffold undergoes post-PKS modifications. NcsB3, a P450 hydroxylase, introduces a hydroxyl group, which is subsequently methylated by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, NcsB1.

-

Activation: The fully tailored naphthoic acid, 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, is then activated by NcsB2, a CoA ligase, preparing it for its attachment to the enediyne core.

Biosynthesis of the Enediyne Core

The intricate enediyne core is assembled by another iterative type I PKS, NcsE. This enzyme, along with a cascade of other enzymes encoded in the ncsE and ncsF gene clusters, is responsible for the formation of the nine-membered ring system. The precise mechanisms of the cyclization and tailoring reactions leading to the final enediyne structure are still under investigation, but are thought to involve a series of cyclizations, dehydrations, and redox reactions.

Final Assembly of the Chromophore

The three independently synthesized moieties are finally assembled in a convergent manner:

-

Glycosylation: The NcsC6 glycosyltransferase catalyzes the attachment of the activated deoxyaminosugar to the enediyne core.

-

Acylation: The NcsB2-activated naphthoic acid is then transferred to the glycosylated enediyne intermediate, completing the biosynthesis of the Neocarzinostatin A chromophore.

Quantitative Data Summary

While comprehensive kinetic data for all enzymes in the pathway is not yet available, studies on heterologous expression and in vitro reconstitution have provided some quantitative insights.

| Enzyme | Function | Substrate(s) | Product(s) | Notes |

| NcsB | Naphthoic Acid Synthase (iterative type I PKS) | Acetyl-CoA, Malonyl-CoA | Polyketide precursor of naphthoic acid | - |

| NcsB1 | O-methyltransferase | 2,7-dihydroxy-5-methyl-1-naphthoate, SAM | 2-hydroxy-7-methoxy-5-methyl-1-naphthoate, SAH | Regiospecific methylation at the 7-hydroxy group.[1] |

| NcsB2 | CoA Ligase | 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, CoA, ATP | 2-hydroxy-7-methoxy-5-methyl-1-naphthoyl-CoA, AMP, PPi | Activates the naphthoic acid for subsequent transfer. |

| NcsB3 | P450 Hydroxylase | Naphthoic acid precursor | Hydroxylated naphthoic acid precursor | - |

| NcsC cluster | Deoxyaminosugar biosynthesis | D-mannose-1-phosphate | Activated deoxyaminosugar nucleotide | A series of enzymatic steps. |

| NcsE | Enediyne Core Synthase (iterative type I PKS) | Acetyl-CoA, Malonyl-CoA | Polyketide precursor of the enediyne core | - |

| NcsC6 | Glycosyltransferase | Activated deoxyaminosugar, Enediyne core intermediate | Glycosylated enediyne core | - |

Experimental Protocols and Workflows

The elucidation of the NCS chromophore biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces carzinostaticus using CRISPR-Cas9

This protocol outlines the general steps for creating a targeted gene deletion in S. carzinostaticus to study the function of a specific biosynthetic gene.

Heterologous Expression and Purification of a Biosynthetic Enzyme

This protocol describes the expression of an Ncs enzyme in a heterologous host like E. coli for subsequent purification and biochemical characterization.

References

The Apoprotein of Neocarzinostatin A: A Multifaceted Guardian and Chaperone in DNA Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neocarzinostatin (NCS) is a potent chromoprotein antitumor antibiotic composed of a non-covalently bound complex of a 113-amino acid apoprotein (apo-NCS) and a highly unstable enediyne chromophore (NCS-chr). The apoprotein is not merely a passive carrier but plays a critical and multifaceted role in the function of Neocarzinostatin A. It acts as a guardian, stabilizing the chemically labile chromophore, and as a chaperone, ensuring its delivery to the cellular target. This technical guide delves into the intricate functions of the apoprotein, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved in the mechanism of action of this remarkable antitumor agent.

Introduction

Neocarzinostatin, produced by Streptomyces carzinostaticus, is a member of the enediyne class of natural products, renowned for their potent DNA-damaging capabilities. The biological activity of NCS resides entirely within its chromophore, a complex molecule containing a nine-membered dienediyne ring system.[1] This reactive core, upon activation, generates a diradical species that cleaves DNA, leading to cell death.[2] However, the chromophore is exceedingly unstable and prone to degradation under physiological conditions.[3] This inherent instability necessitates the presence of the apoprotein, apo-NCS.

The apoprotein enfolds the chromophore in a deep cleft, shielding it from the aqueous environment and preventing its premature degradation.[4] This protective role is paramount for the drug's efficacy, allowing it to circulate in a stable form until it reaches its target. Beyond stabilization, the apoprotein is instrumental in the cellular uptake and release of the chromophore, ensuring that the potent cytotoxic agent is unleashed in proximity to its ultimate target, the cellular DNA. This guide will explore these critical functions of the apoprotein in detail.

The Apoprotein as a Stabilizer of the Chromophore

The primary and most well-documented role of apo-NCS is the stabilization of the highly reactive NCS chromophore. The free chromophore is susceptible to degradation by heat, light, and changes in pH.[3]

Qualitative Evidence of Stabilization

Studies have demonstrated that the isolated chromophore is significantly more labile than the holo-protein (the apoprotein-chromophore complex). The free chromophore is rapidly inactivated by:

-

Heat: The chromophore, but not the apoprotein, is inactivated by heat.[3]

-

Light: Exposure to 360 nm UV light leads to the inactivation of the free chromophore.[3]

-

pH: The chromophore is unstable at pH values above 4.8.[3]

-

Thiols: While thiols are required for the activation of the chromophore to its DNA-cleaving form, they can also lead to its inactivation, especially at higher concentrations.[5]

In contrast, the holo-protein exhibits significantly greater stability under these conditions, highlighting the protective effect of the apoprotein.

Quantitative Data on Apoprotein-Chromophore Interaction

The tight, non-covalent interaction between the apoprotein and the chromophore is fundamental to its stabilizing function. This interaction is characterized by a high binding affinity.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~ 10-10 M | [6] |

This extremely low dissociation constant indicates a very strong and stable complex, ensuring that the chromophore remains bound to the apoprotein until its release is triggered at the target site.

The Role of the Apoprotein in Cellular Uptake and Chromophore Delivery

The apoprotein is not only a stabilizer but also plays a crucial role in the delivery of the chromophore to the target cells. Evidence suggests that the holo-protein is internalized by cells, whereas the apoprotein alone is not.

Cellular Internalization

Studies have shown that fluorescently labeled holo-NCS is able to internalize into mammalian cells and accumulate in the nucleus.[7] The process of internalization is thought to occur via endocytosis.[7] In contrast, experiments using labeled apo-NCS have shown no evidence of internalization.[7] This indicates that the chromophore itself, or a conformational change in the apoprotein upon chromophore binding, is necessary for cellular uptake.

Chromophore Release

Once inside the cell, the chromophore must be released from the apoprotein to exert its DNA-damaging effects. The precise mechanism of release is not fully elucidated but is thought to involve a conformational change in the apoprotein, possibly triggered by the intracellular environment.[8] The release process does not appear to require a major unfolding of the apoprotein.[9] The free chromophore, once released, can then intercalate into the DNA.[10][11]

The kinetics of chromophore activity also underscore the regulatory role of the apoprotein. The free chromophore causes DNA strand scission rapidly at both 0°C and 37°C. In contrast, the native and reconstituted holo-protein are inactive at 0°C and exhibit slow activity at 37°C, suggesting a controlled release mechanism.[12]

Structural Basis of the Apoprotein's Function

The three-dimensional structure of both the apo-NCS and the holo-NCS complex has been determined by X-ray crystallography and NMR spectroscopy, providing insights into the mechanism of chromophore binding and stabilization.

-

Apo-Neocarzinostatin (PDB ID: 1NOA): The apoprotein is a single-chain polypeptide of 113 amino acids. Its structure features a seven-stranded antiparallel β-sandwich and a smaller lobe formed by two β-ribbons.[13][14]

-

Holo-Neocarzinostatin (PDB ID: 1NCO): The chromophore is bound in a deep cleft between the two lobes of the apoprotein.[4][15] The binding pocket is lined with hydrophobic residues, including Trp39, Leu45, Phe52, and Phe78, which stabilize the chromophore through hydrophobic interactions.[13]

The crystal structure of the holo-protein reveals that the reactive enediyne moiety of the chromophore is buried deep within the protein's core, shielded from the solvent, while the sugar and naphthoate moieties are more exposed.[4] This structural arrangement is key to the apoprotein's ability to protect the labile enediyne group while allowing for potential interactions that may trigger its release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the Neocarzinostatin apoprotein.

Fluorescence Quenching Assay for Apoprotein-Chromophore Binding

This assay is used to determine the binding affinity of the chromophore to the apoprotein by monitoring the quenching of the intrinsic tryptophan fluorescence of the apoprotein upon chromophore binding.

Materials:

-

Apo-Neocarzinostatin (Apo-NCS) solution of known concentration.

-

Neocarzinostatin Chromophore (NCS-chr) solution of known concentration.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm.

-

Place a solution of apo-NCS in the cuvette and record the initial fluorescence spectrum.

-

Titrate the apo-NCS solution with small aliquots of the NCS-chr solution.

-

After each addition of the chromophore, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

-

Correct the fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity as a function of the chromophore concentration.

-

Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is used to assess the secondary and tertiary structure of the apoprotein and the holo-protein, and to detect conformational changes upon chromophore binding or release.

Materials:

-

Apo-NCS and Holo-NCS solutions of known concentrations.

-

Appropriate buffer (e.g., phosphate buffer, pH 7.0).

-

CD spectropolarimeter.

-

Quartz cuvettes with a short path length (e.g., 0.1 cm).

Procedure:

-

Record the CD spectrum of the buffer alone as a baseline.

-

Record the far-UV CD spectrum (typically 190-250 nm) of the apo-NCS and holo-NCS solutions to analyze secondary structure content (β-sheets and turns).

-

Record the near-UV CD spectrum (typically 250-320 nm) of both solutions to probe the tertiary structure and the environment of aromatic amino acid residues.

-

Subtract the baseline spectrum from the protein spectra.

-

Analyze the far-UV CD spectra using deconvolution software to estimate the percentage of different secondary structure elements.

-

Compare the spectra of the apo- and holo-proteins to identify conformational changes induced by chromophore binding.

In Vitro DNA Cleavage Assay

This assay is used to evaluate the DNA-damaging activity of the free chromophore and the holo-protein.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322).

-

NCS-chr and Holo-NCS.

-

A thiol-containing activating agent (e.g., dithiothreitol, DTT).

-

Reaction buffer (e.g., Tris-HCl, pH 8.0).

-

Agarose gel (1%).

-

Gel electrophoresis apparatus and power supply.

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe).

-

UV transilluminator and gel documentation system.

Procedure:

-

Set up reaction mixtures containing plasmid DNA, the appropriate concentration of NCS-chr or holo-NCS, and the activating agent in the reaction buffer.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reactions by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Load the samples onto the agarose gel.

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked circular, and linear).

-

Stain the gel with the DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the amount of each DNA form to determine the extent of DNA cleavage. The conversion of supercoiled DNA to nicked and linear forms indicates DNA strand breaks.

Visualizations

Logical Relationship of Neocarzinostatin A Function

Caption: The functional lifecycle of Neocarzinostatin A.

Experimental Workflow for In Vitro DNA Cleavage Assay

Caption: Workflow for the in vitro DNA cleavage assay.

Conclusion

The apoprotein of Neocarzinostatin A is an indispensable component for its antitumor activity. Its role extends far beyond that of a simple carrier molecule. By forming a high-affinity complex with the labile chromophore, the apoprotein provides crucial stability, preventing its premature degradation and allowing for systemic delivery. Furthermore, the apoprotein is integral to the cellular uptake of the drug and orchestrates the controlled release of the chromophore within the target cell. The intricate interplay between the apoprotein and the chromophore represents a sophisticated natural drug delivery system. A thorough understanding of the apoprotein's function is essential for the rational design of novel drug delivery platforms and for the development of next-generation enediyne-based therapeutics with improved efficacy and reduced toxicity. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Neocarzinostatin chromophore | C35H33NO12 | CID 447545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of neocarzinostatin nonprotein chromophore activity by interaction with apoprotein and with HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of neocarzinostatin, an antitumor protein-chromophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation and inactivation of neocarzinostatin-induced cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neocarzinostatin - Wikipedia [en.wikipedia.org]

- 7. Evaluating the use of Apo-neocarzinostatin as a cell penetrating protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solution NMR structure investigation for releasing mechanism of neocarzinostatin chromophore from the holoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Release of the neocarzinostatin chromophore from the holoprotein does not require major conformational change of the tertiary and secondary structures induced by trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of the nonprotein chromophore of neocarzinostatin to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neocarzinostatin chromophore binds to deoxyribonucleic acid by intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of chromophore and apo-protein in neocarzinostatin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. wwPDB: pdb_00001noa [wwpdb.org]

- 15. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Neocarzinostatin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocarzinostatin (NCS) is a potent antitumor chromoprotein antibiotic isolated from Streptomyces macromomyceticus. It is a complex composed of a non-covalently bound chromophore (NCS-chr) and a 113-amino acid apoprotein (apo-NCS). The biological activity of NCS resides in its chromophore, an unstable enediyne compound that causes sequence-specific DNA damage, leading to cell cycle arrest and apoptosis. The apoprotein serves to protect the labile chromophore and facilitate its delivery to the target DNA. This technical guide provides a comprehensive overview of the chemical properties and stability of Neocarzinostatin A, with a focus on its core components.

Chemical Properties

Neocarzinostatin is a macromolecular complex with a total molecular weight of approximately 12 kDa. The chromophore is the pharmacologically active component, while the apoprotein acts as a carrier and stabilizer.

Neocarzinostatin Chromophore (NCS-chr)

The chromophore is a highly unstable molecule containing a bicyclo[7.3.0]dodecadiyne core, a naphthoate group, an aminosugar, and a cyclic carbonate. This unique structure is responsible for its potent DNA-damaging activity. Upon activation, the enediyne core undergoes a Bergman cyclization to form a highly reactive para-benzyne diradical, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks.

Neocarzinostatin Apoprotein (apo-NCS)

The apoprotein is a single-chain polypeptide that is rich in β-sheet structures. It forms a deep cleft where the chromophore binds with high affinity, protecting it from degradation and inactivation. The apoprotein itself does not possess antitumor activity but is crucial for the stability and delivery of the chromophore.

Stability of Neocarzinostatin A and its Components

The stability of the Neocarzinostatin complex and its individual components is a critical factor in its biological activity and therapeutic potential.

Holo-Neocarzinostatin (NCS)

The intact NCS complex exhibits significantly greater stability than the isolated chromophore. The apoprotein effectively shields the chromophore from the aqueous environment, preventing its spontaneous degradation. However, the complex is sensitive to light and oxygen. The DNA-cleaving activity of NCS is strongly inhibited under anaerobic conditions and is significantly reduced in the presence of light.[1]

Neocarzinostatin Chromophore (NCS-chr)

The isolated chromophore is extremely labile and susceptible to degradation under various conditions.

pH Stability: The chromophore is most stable in acidic conditions (pH 4-5).[2] Above pH 4.8, its inactivation rate increases significantly.[3] Spontaneously degraded chromophore in a pH 8 buffer shows no DNA binding affinity.[2]

Thermal Stability: The chromophore is sensitive to heat. Its inactivation is observed upon heating, and this process is independent of the apoprotein, which remains stable at temperatures that inactivate the chromophore.[3]

Photostability: Exposure to long-wavelength UV light (360 nm) leads to the inactivation of the chromophore.[3]

Solvent Stability: The stability of the chromophore is inversely related to the methanol concentration in aqueous solutions.[3]

Neocarzinostatin Apoprotein (apo-NCS)

The apoprotein is a relatively stable protein.

pH Stability: Apo-NCS is stable over a broad pH range of 4.0 to 10.0 at room temperature. Its stability drastically decreases at pH values below 4.0.[3][4]

Thermal Stability: The apoprotein exhibits both heat- and cold-induced unfolding.[3] Thermal denaturation studies have shown the melting temperature (Tm) of various apo-NCS constructs to be between 61 and 66°C. The protein remains stably folded at 37°C.

Data Presentation

Table 1: Physicochemical Properties of Neocarzinostatin A and its Components

| Component | Molecular Formula | Molecular Weight (Da) | Key Structural Features |

| Neocarzinostatin Chromophore | C35H33NO12 | 659.6 | Enediyne core, Naphthoate group, Aminosugar, Cyclic carbonate |

| Neocarzinostatin Apoprotein | - | ~11,000 | 113 amino acids, predominantly β-sheet structure |

| Holo-Neocarzinostatin | - | ~12,000 | Non-covalent complex of chromophore and apoprotein |

Table 2: Stability of Neocarzinostatin Chromophore (NCS-chr)

| Condition | Observation | Reference |

| pH | Stable at pH 4-5; labile above pH 4.8. | [2][3] |

| Temperature | Thermally labile; inactivation is independent of the apoprotein. | [3] |

| Light | Inactivated by long-wavelength UV light (360 nm). | [3] |

| Oxygen | DNA-cleaving activity is oxygen-dependent. | [1] |

| Solvents | Stability is inversely related to methanol concentration in aqueous solutions. | [3] |

Table 3: Stability of Neocarzinostatin Apoprotein (apo-NCS)

| Condition | Observation | Reference |

| pH | Stable in the range of 4.0-10.0 at room temperature; stability decreases below pH 4.0. | [3][4] |

| Temperature | Exhibits both heat- and cold-induced unfolding; Tm is between 61-66°C. | [3] |

Mechanism of Action and Signaling Pathways

The cytotoxic effects of Neocarzinostatin are a direct result of its ability to induce DNA damage, which subsequently triggers cellular signaling pathways leading to cell cycle arrest and apoptosis.

Thiol-Dependent Activation and DNA Damage

The chromophore requires activation by a thiol-containing molecule, such as glutathione or 2-mercaptoethanol, within the cell. This activation initiates a cascade of reactions, including a Bergman cyclization of the enediyne core, which generates a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, primarily at thymidine and cytidine residues, causing both single- and double-strand breaks.

References

- 1. article.sapub.org [article.sapub.org]

- 2. Neocarzinostatin chromophore binds to deoxyribonucleic acid by intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cold instability of aponeocarzinostatin and its stabilization by labile chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cold Instability of Aponeocarzinostatin and its Stabilization by Labile Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

Neocarzinostatin A: A Technical Guide to its Radiomimetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocarzinostatin (NCS) is a potent antitumor antibiotic belonging to the enediyne class of natural products. Its remarkable radiomimetic properties, characterized by the ability to induce DNA double-strand breaks and trigger cellular responses akin to those caused by ionizing radiation, have made it a subject of intense research in oncology and drug development. This technical guide provides an in-depth overview of the core mechanisms of NCS action, focusing on its DNA-damaging capabilities, the cellular signaling pathways it activates, and the experimental protocols used to investigate its effects.

Mechanism of DNA Damage

The biological activity of Neocarzinostatin resides in its non-protein chromophore, an unstable enediyne molecule. The process of DNA damage induction by NCS is a multi-step cascade initiated by the specific binding and activation of this chromophore.

Intercalation and Activation

The NCS chromophore intercalates into the minor groove of the DNA double helix. This binding is a prerequisite for its activation. In the presence of a thiol-containing cofactor, such as glutathione (GSH) or 2-mercaptoethanol, the enediyne core of the chromophore undergoes a chemical transformation, generating a highly reactive diradical species. This activation step is crucial for the subsequent DNA cleavage.

DNA Strand Scission

The generated diradical is a potent DNA-cleaving agent. It abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA, primarily from the C-1', C-4', and C-5' positions. This hydrogen abstraction initiates a series of reactions that ultimately lead to the cleavage of the phosphodiester backbone, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs). The formation of DSBs is considered the primary cytotoxic lesion induced by NCS and is a hallmark of its radiomimetic activity.

The efficiency of DSB formation is influenced by the activating thiol. Studies have shown that the use of glutathione as an activator leads to a seven-fold increase in the number of double-strand breaks compared to activation with 2-mercaptoethanol.[1]

Sequence Specificity

While single-strand breaks induced by NCS show a preference for thymine and adenine residues, the highly cytotoxic double-strand breaks exhibit a greater degree of sequence specificity.[1] The preferred target sites for DSBs are GT steps, particularly within the trinucleotide sequence AGT•ACT.[1]

Cellular Responses to Neocarzinostatin-Induced Damage

The DNA lesions created by Neocarzinostatin trigger a cascade of cellular responses that closely mimic those initiated by ionizing radiation. These responses are critical in determining the ultimate fate of the cell, which can range from cell cycle arrest and DNA repair to apoptosis.

Cell Cycle Arrest

A prominent cellular response to NCS-induced DNA damage is the arrest of the cell cycle, primarily at the G2/M checkpoint. This checkpoint prevents cells with damaged DNA from entering mitosis, providing a window for DNA repair. In several cancer cell lines, including cervical cancer cells, treatment with NCS leads to a pronounced G2 phase arrest.[2] This arrest is often mediated by the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[2]

Apoptosis

When the extent of DNA damage is beyond the cell's repair capacity, Neocarzinostatin can induce programmed cell death, or apoptosis. This is a critical mechanism for eliminating genetically unstable cells and is a key contributor to the antitumor activity of NCS. The induction of apoptosis by NCS has been observed in various cancer cell lines and is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.

Signaling Pathways Activated by Neocarzinostatin

The cellular responses to NCS are orchestrated by complex signaling networks that sense DNA damage and transduce the signal to downstream effectors. The Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response, plays a central role in the signaling cascade initiated by NCS.

Upon the induction of DNA double-strand breaks by NCS, the ATM kinase is activated. Activated ATM then phosphorylates a range of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[3][4][5][6][7] The phosphorylation of Chk2 contributes to the activation of the G2/M checkpoint, while the phosphorylation and stabilization of p53 lead to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis. Furthermore, NCS has been shown to induce the phosphorylation and formation of nuclear foci of Mre11 and NBS1, components of the MRN complex that acts as a sensor of DNA double-strand breaks and is crucial for ATM activation.[3]

Quantitative Data

The following tables summarize key quantitative data related to the activity of Neocarzinostatin A.

Table 1: DNA Cleavage Efficiency

| Parameter | Value | Conditions | Reference |

| Single-Strand Breaks (SSBs) to Double-Strand Breaks (DSBs) Ratio | ~10-15 : 1 | Chinese hamster ovary cells | [8] |

| DSB Induction (Glutathione vs. 2-Mercaptoethanol) | 7-fold higher with Glutathione | In vitro DNA cleavage assay | [1] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the radiomimetic effects of Neocarzinostatin.

DNA Cleavage Assay

Objective: To quantify the extent of single-strand and double-strand breaks induced by Neocarzinostatin in purified DNA.

Methodology:

-

DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) is commonly used as a substrate.

-

NCS Activation: Neocarzinostatin chromophore is activated by incubation with a thiol-containing compound (e.g., 10 mM glutathione or 2-mercaptoethanol) in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).

-

Incubation: The activated NCS is incubated with the plasmid DNA for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Quenching: The reaction is stopped by the addition of a quenching agent, such as a high concentration of a thiol scavenger or by heat inactivation.

-

Agarose Gel Electrophoresis: The DNA samples are analyzed by agarose gel electrophoresis. The different topological forms of the plasmid DNA (supercoiled, nicked circular for SSBs, and linear for DSBs) are separated based on their migration rates.

-

Quantification: The intensity of the DNA bands corresponding to each form is quantified using densitometry. The percentage of SSBs and DSBs can be calculated relative to the total amount of DNA.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Neocarzinostatin on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Cancer cells are seeded and allowed to attach overnight. The cells are then treated with various concentrations of NCS for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, and a histogram is generated.

-

Data Analysis: The histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates a G2/M arrest.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by Neocarzinostatin.

Methodology:

-

Cell Culture and Treatment: Cells are treated with NCS as described for the cell cycle analysis.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains necrotic or late apoptotic cells with compromised membrane integrity.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

Neocarzinostatin A stands out as a powerful radiomimetic agent with a well-defined mechanism of action centered on its ability to induce DNA double-strand breaks. The resulting cellular responses, including G2/M cell cycle arrest and apoptosis, are orchestrated by the ATM-dependent DNA damage signaling pathway, highlighting the parallels between its effects and those of ionizing radiation. The experimental protocols detailed in this guide provide a framework for the continued investigation of NCS and the development of novel anticancer strategies that exploit its potent DNA-damaging capabilities. Further research into the nuances of its interaction with the cellular machinery will undoubtedly uncover new opportunities for therapeutic intervention.

References

- 1. Sequence-specific double-strand breakage of DNA by neocarzinostatin involves different chemical mechanisms within a staggered cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of intracellular DNA strand breaks induced by neocarzinostatin in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Loss of ATM/Chk2/p53 pathway components accelerates tumor development and contributes to radiation resistance in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neocarzinostatin-mediated DNA damage and repair in wild-type and repair-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Neocarzinostatin A-induced DNA Double-Strand Breaks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocarzinostatin A (NCS-A), a potent antitumor antibiotic, exerts its cytotoxic effects through the induction of DNA double-strand breaks (DSBs). This technical guide delineates the intricate molecular mechanism underpinning NCS-A's activity, from the activation of its chromophore to the sequence-specific cleavage of DNA. It provides a comprehensive overview of the key chemical species involved, the nature of the resulting DNA lesions, and the factors influencing cleavage efficiency. Furthermore, this guide furnishes detailed experimental protocols for studying NCS-A-induced DNA damage and presents available quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of the core mechanism and experimental workflows are included to provide a clear and concise understanding of this complex process.

Core Mechanism of Action

Neocarzinostatin A is a chromoprotein composed of a non-covalently bound chromophore (NCS-Chrom) and an apoprotein. The apoprotein serves as a carrier, protecting the highly labile chromophore and facilitating its delivery to the cellular target: DNA. The mechanism of DNA cleavage by NCS-A can be dissected into several key steps:

-

Release and Intercalation: Upon reaching the nucleus, the NCS-Chrom is released from the apoprotein and intercalates into the minor groove of the DNA double helix. This binding is a prerequisite for the subsequent chemical reactions.

-

Activation by Thiol Compounds: The activation of NCS-Chrom is a critical step, initiated by the nucleophilic attack of a thiol-containing molecule, such as glutathione or 2-mercaptoethanol, on the chromophore. This reaction is essential for the generation of the DNA-damaging species.

-

Bergman Cyclization and Diradical Formation: The thiol-activated chromophore undergoes a spontaneous intramolecular cycloaromatization reaction known as the Bergman cyclization. This process transforms the enediyne core of the chromophore into a highly reactive para-benzyne diradical. This diradical species is the ultimate DNA-damaging agent.

-

Hydrogen Abstraction from Deoxyribose: The para-benzyne diradical, positioned in the minor groove, abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA. This hydrogen abstraction generates carbon-centered radicals on the DNA.

-

Oxygen-Dependent Strand Scission: In the presence of molecular oxygen, the DNA radicals react to form peroxyl radicals, which subsequently decompose to yield DNA strand breaks. This process results in the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs). While SSBs can occur at various locations, DSBs are generated in a more sequence-specific manner.

Signaling Pathway of Neocarzinostatin A Action

Caption: Mechanism of Neocarzinostatin A-induced DNA damage.

Quantitative Data on DNA Cleavage